(2R)-2-aminobutane-1-thiol hydrochloride is a chemical compound characterized by its unique molecular structure, which consists of a butane chain with an amine group (-NH2) attached to the second carbon atom and a thiol group (-SH) attached to the first carbon atom. Its molecular formula is , and it has a CAS Number of 4145-99-7. This compound is notable for its potential applications in various fields, including pharmaceuticals and biochemistry, owing to the reactivity associated with its functional groups .
The chemical reactivity of (2R)-2-aminobutane-1-thiol hydrochloride is influenced primarily by its amine and thiol functional groups. Amines are known to participate in:
The thiol group exhibits high nucleophilicity, allowing it to engage in:
These reactions highlight the versatility of (2R)-2-aminobutane-1-thiol hydrochloride in synthetic chemistry .
(2R)-2-aminobutane-1-thiol hydrochloride has been studied for its biological activities, particularly in relation to cellular functions. It serves as a non-ionic organic buffering agent, maintaining pH levels in cell cultures within the range of 6 to 8.5. This property makes it useful in various biological assays and experiments . Additionally, the compound's thiol group may play a role in redox reactions within biological systems, potentially influencing metabolic pathways and cellular signaling .
Several methods can be employed for synthesizing (2R)-2-aminobutane-1-thiol hydrochloride:
These methods highlight the compound's accessibility for research and industrial applications .
(2R)-2-aminobutane-1-thiol hydrochloride finds applications across various domains:
Studies on (2R)-2-aminobutane-1-thiol hydrochloride have focused on its interactions with other biomolecules. The thiol group can form disulfide bonds with cysteine residues in proteins, influencing protein structure and function. Furthermore, the compound's ability to act as a reducing agent may impact various biochemical pathways by modulating oxidative stress levels within cells .
Several compounds share structural similarities with (2R)-2-aminobutane-1-thiol hydrochloride. Notable examples include:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 2-Aminobutane | C4H11NH2 | Lacks thiol group; primarily an amine. |
| Homocysteine | C4H9N0S | Contains an additional carboxylic acid group; more complex structure. |
| Cysteine | C3H7N0S | Shorter carbon chain; contains both amino and thiol groups but lacks a butane backbone. |
These compounds illustrate variations in functional groups and structural
Asymmetric catalysis has emerged as a powerful strategy for constructing the stereogenic centers in β-aminothiols. Chiral aldehyde catalysts, particularly those derived from binaphthol (BINOL), enable enantioselective transformations by mimicking enzymatic active sites. For instance, BINOL-aldehyde catalysts facilitate the stereocontrolled formation of β-aminothiol precursors through dynamic kinetic resolution, where the aldehyde forms a Schiff base intermediate with the amine moiety, stabilizing specific transition states. This approach has been applied to amino acid analogs, achieving enantiomeric excess (ee) values exceeding 90% in model systems.
Transition metal co-catalysts further enhance stereoselectivity in these reactions. Nickel-based systems, such as in situ-generated Ni2B, have been employed for reductive desulfurization of thiazoline intermediates to yield β-aminothiols. The nickel catalyst coordinates with sulfur atoms, enabling selective hydrogenolysis while preserving the chiral amine center. Computational studies suggest that the bulky substituents on the BINOL framework create a chiral environment that directs the approach of the thiol group, favoring the (R)-configuration at the β-carbon.
Classical resolution remains a cornerstone for obtaining enantiopure (2R)-2-aminobutane-1-thiol hydrochloride on industrial scales. This method exploits differential solubility between diastereomeric salts formed by reacting the racemic amine with a chiral resolving agent. For example, 2,3-dibenzoyl-D-tartaric acid induces crystallization of the (R)-enantiomer salt due to preferential hydrogen-bonding interactions between the tartaric acid’s hydroxyl groups and the thiol’s sulfur atom. X-ray crystallography of these salts reveals a lattice structure stabilized by ionic interactions between the protonated amine and the tartrate anion, with van der Waals contacts between the butane chain and the benzoyl groups.
Quinine-based resolution offers an alternative for amines resistant to tartaric acid derivatives. The alkaloid’s rigid bicyclic scaffold provides a complementary chiral environment, selectively binding the (R)-enantiomer through π-π interactions between the quinoline ring and the thiol’s alkyl chain. Solubility phase diagrams guide optimal solvent selection, with polar aprotic solvents like dimethylformamide (DMF) typically yielding higher separation factors.
Biocatalysis leverages the inherent stereoselectivity of enzymes for sustainable synthesis. Aminotransferases, which catalyze the transfer of amino groups between substrates, have been engineered to accept β-mercaptoketone precursors. In one chemoenzymatic route, 2,2,4,5,5-pentamethyl-3-thiazoline undergoes biotransformation with a recombinant aminotransferase to yield the (R)-configured β-aminothiol with 99% ee. The enzyme’s active site discriminates against the (S)-enantiomer through steric clashes with a conserved phenylalanine residue, as revealed by molecular docking simulations.
Reductive desulfurization of the enzymatic product completes the synthesis. Lithium aluminum hydride (LiAlH4) selectively reduces the thioether bond without racemizing the chiral center, affording (2R)-2-aminobutane-1-thiol in 20% yield (non-optimized). Recent efforts focus on coupling aminotransferases with cofactor regeneration systems to improve atom economy and scalability.
(2R)-2-aminobutane-1-thiol hydrochloride represents a distinctive class of bifunctional ligand precursors in organometallic chemistry, characterized by its dual coordination sites through both amine and thiol functional groups [1]. The compound exhibits remarkable versatility in transition metal complex formation due to its ability to function as a bidentate ligand, utilizing the amino group and thiol group to create five-membered chelate rings with metal centers [2]. Research demonstrates that thiol-containing amino compounds possess three potential coordination sites including thiol, amine, and in some derivatives, carboxyl groups, making them highly effective chelating ligands [1].
The coordination behavior of (2R)-2-aminobutane-1-thiol hydrochloride follows established patterns for amino-thiol ligands, where the nitrogen and sulfur donor atoms create stable metal-ligand bonds through sigma donation and, in the case of sulfur, potential pi-backbonding interactions [3]. Studies on similar amino-thiol systems have revealed that the soft sulfur donor pairs effectively with hard nitrogen donors to create versatile ligand systems capable of stabilizing various oxidation states of transition metals [4]. The stereochemistry of the (2R) configuration introduces an additional element of chirality to the resulting metal complexes, potentially influencing both coordination geometry and catalytic selectivity [2].
Experimental investigations into related amino-thiol ligand systems have demonstrated formation of both mononuclear and dinuclear complexes depending on reaction conditions and metal precursors employed [5]. The ligand precursor behavior of (2R)-2-aminobutane-1-thiol hydrochloride is enhanced by the presence of the hydrochloride salt form, which facilitates controlled deprotonation during complex formation and enables systematic study of coordination chemistry under various pH conditions [1].
The coordination of (2R)-2-aminobutane-1-thiol hydrochloride with ruthenium-based catalysts represents a significant area of mechanistic investigation in organometallic chemistry [6]. Ruthenium complexes demonstrate exceptional versatility in accommodating amino-thiol ligands due to the metal's ability to adopt multiple oxidation states and coordination geometries [7] [8]. Research on ruthenium thiolate complexes reveals that sulfur coordination typically occurs through sigma donation, while the amino group provides additional stability through nitrogen-metal bonding [9].
Experimental studies on ruthenium amino acid complexes have established that bidentate nitrogen-oxygen coordination creates five-membered chelate rings with distorted octahedral geometries [10]. Similar coordination patterns are expected for (2R)-2-aminobutane-1-thiol hydrochloride, where the amino and thiol groups would form analogous chelate structures with ruthenium centers [2]. The coordination sphere around ruthenium in such complexes typically exhibits distorted octahedral geometry, with the amino-thiol ligand occupying two coordination sites while additional ligands such as carbonyl, phosphine, or hydride ligands complete the coordination environment [8].
| Coordination Mode | Bond Type | Expected Bond Length (Å) | Electronic Character |
|---|---|---|---|
| Ruthenium-Nitrogen | Sigma donation | 2.10-2.20 | Hard donor interaction |
| Ruthenium-Sulfur | Sigma donation with pi-backbonding | 2.35-2.45 | Soft donor interaction |
| Chelate Ring | Five-membered | N/A | Enhanced stability |
Mechanistic studies on ruthenium thioamide complexes demonstrate that ligand coordination can occur through different binding modes depending on reaction conditions [8]. Under reflux conditions, certain thiol-containing ligands exhibit monobasic bidentate coordination, while room temperature conditions favor tridendate coordination patterns [8]. This temperature-dependent coordination behavior suggests that (2R)-2-aminobutane-1-thiol hydrochloride may exhibit similar flexibility in its binding modes with ruthenium catalysts [8].
The formation of ruthenium amino-thiol complexes typically proceeds through sequential ligand substitution reactions, where chloride or other labile ligands are displaced by the incoming amino-thiol precursor [5]. Density functional theory calculations on related ruthenium thiol systems indicate that the initial ruthenium-sulfur bond formation has lower activation barriers compared to subsequent deprotonation steps [5]. This mechanistic pathway suggests that (2R)-2-aminobutane-1-thiol hydrochloride coordination to ruthenium proceeds through initial sulfur coordination followed by amino group coordination and proton transfer processes [5].
The incorporation of (2R)-2-aminobutane-1-thiol hydrochloride into ruthenium-based hydrogenation catalysts fundamentally alters electron transfer processes through the establishment of cooperative ligand-metal interactions [9] [11]. Recent mechanistic investigations demonstrate that thiol ligands function as transient cooperative ligands, enabling metal-ligand cooperation that facilitates hydrogen activation without requiring additional base additives [11]. The amino-thiol framework provides dual sites for proton and hydride management during hydrogenation cycles, creating pathways for enhanced catalytic efficiency [12].
Experimental studies on ruthenium hydride complexes containing thiol ligands reveal that hydrogen activation occurs through heterolytic splitting across the metal center and the thiolate ligand [9]. The process involves initial hydrogen coordination to ruthenium, followed by proton transfer to the thiolate sulfur and hydride retention at the metal center [11]. This mechanism represents a departure from traditional outer-sphere or inner-sphere hydrogenation pathways, establishing a cooperative activation mode that leverages both donor sites of the amino-thiol ligand [13].
| Mechanistic Parameter | Traditional Ru Catalysts | Amino-Thiol Ru Systems | Enhancement Factor |
|---|---|---|---|
| Hydrogen Activation Barrier (kcal/mol) | 15-20 | 8-12 | 1.5-2.0x |
| Electron Transfer Rate | Moderate | Enhanced | 2-3x |
| Base Requirement | Essential | Optional | Cooperative effect |
| Temperature Range (°C) | 80-120 | 25-80 | Lowered by 40-55°C |
The electron transfer processes in amino-thiol ruthenium hydrogenation systems involve complex orbital interactions between the metal d-orbitals and ligand molecular orbitals [14]. Sulfur K-edge X-ray absorption spectroscopic studies on related iron-thiolate systems demonstrate direct communication between thiolate sulfur and metal centers through backbonding interactions [14]. Similar electronic communication is expected in ruthenium amino-thiol systems, where the soft sulfur donor can engage in pi-backbonding while the hard nitrogen donor provides sigma electron density [14].
Kinetic investigations of ruthenium-catalyzed transfer hydrogenation reactions with amino acid-based ligands reveal unprecedented mechanistic pathways involving alkali metal ion participation [13]. These studies demonstrate that electron transfer processes occur through outer-sphere mechanisms where both hydride and metal ions are transferred from donor molecules to the ruthenium complex in rate-determining steps [13]. The presence of amino-thiol ligands like (2R)-2-aminobutane-1-thiol hydrochloride would be expected to modify these electron transfer pathways through their ability to stabilize intermediate oxidation states and facilitate proton relay processes [9].
The cooperative nature of amino-thiol ligands in electron transfer processes extends to their ability to undergo reversible coordination-decoordination cycles during catalysis [9]. This dynamic behavior allows the thiol ligand to alternately protect vacant coordination sites and provide them for substrate activation, creating self-regulating catalytic systems with enhanced selectivity and efficiency [11]. Computational studies indicate that this ligand mobility contributes to overall reaction rate enhancement through reduced catalyst inhibition and improved substrate turnover [9].
The bifunctional catalytic behavior of (2R)-2-aminobutane-1-thiol hydrochloride emerges from the synergistic interaction between its thiol and amine functional groups, enabling simultaneous activation of multiple substrate molecules through complementary binding modes [15] [16]. Research on bifunctional amino-thiol systems demonstrates that these compounds can simultaneously activate both electrophilic and nucleophilic substrates through hydrogen bonding and coordination interactions [15]. The thiol group typically functions as a nucleophile or hydrogen bond donor, while the amine group provides basic activation of carbonyl or other electrophilic substrates [15].
Mechanistic studies on related bifunctional amino-thiol catalysts reveal that the optimal geometry for dual activation requires specific spatial arrangements between the amine and thiol groups [15]. X-ray crystallographic analysis of similar systems shows that chair-formed cyclic structures position both functional groups in equatorial positions, creating ideal conformations for simultaneous substrate activation [15]. The butane backbone of (2R)-2-aminobutane-1-thiol hydrochloride provides sufficient flexibility to achieve similar dual activation geometries while maintaining the stereochemical integrity conferred by the (2R) configuration [15].
The synergistic effect between thiol and amine groups in catalytic applications extends beyond simple substrate activation to include cooperative stabilization of reaction intermediates [16]. Studies on thiol-amine bioconjugation reactions demonstrate that consecutive addition of thiols and amines to electrophilic substrates creates stable conjugates where the amine serves to deactivate remaining electrophilic sites [16]. This stabilization mechanism suggests that (2R)-2-aminobutane-1-thiol hydrochloride could function in similar dual activation-stabilization roles in organometallic catalysis [16].
| Bifunctional Parameter | Thiol Function | Amine Function | Synergistic Effect |
|---|---|---|---|
| Nucleophilicity | High (soft nucleophile) | Moderate (hard nucleophile) | Complementary reactivity |
| Hydrogen Bonding | Donor capability | Acceptor/donor capability | Dual site activation |
| Metal Coordination | Soft donor (sigma/pi) | Hard donor (sigma) | Enhanced stability |
| Stereochemical Control | Conformational influence | Directional influence | Improved selectivity |
The implementation of thiol-amine synergy in organometallic catalysis involves careful consideration of reaction conditions and substrate compatibility [17]. Experimental investigations into organocatalytic systems employing similar bifunctional amino-thiol compounds demonstrate that optimal performance requires precise pH control and appropriate solvent selection to maintain both functional groups in their active forms [17]. The hydrochloride salt form of (2R)-2-aminobutane-1-thiol hydrochloride provides a convenient handle for pH adjustment during catalytic reactions [17].
Recent developments in metal-ligand cooperation catalysis highlight the potential for amino-thiol ligands to participate in bond activation processes through coordinated ligand deprotonation [9] [12]. In these systems, the thiol group can undergo reversible deprotonation to generate thiolate species that participate directly in substrate activation, while the amino group provides additional coordination stability and proton relay capabilities [12]. This cooperative mechanism represents an advanced form of bifunctional catalysis where the ligand actively participates in the catalytic cycle rather than merely facilitating substrate binding [9].
The stereochemical aspects of bifunctional catalysis with (2R)-2-aminobutane-1-thiol hydrochloride introduce additional complexity and opportunity for enantioselective transformations [18]. Research on chiral amino alcohol ligands demonstrates that stereochemical information can be effectively transmitted from ligand to substrate through asymmetric coordination environments and hydrogen bonding networks [18]. The (2R) configuration of the amino-thiol compound positions the functional groups in specific three-dimensional arrangements that could influence the stereochemical outcome of catalytic transformations [18].